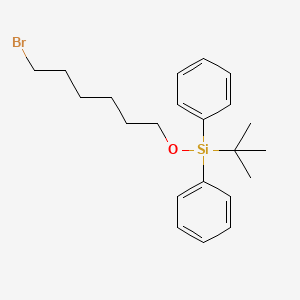
3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of naphthalene carboxamides, which are known for their diverse biological activities.
Vorbereitungsmethoden
The synthesis of 3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide typically involves the condensation of 3-hydroxynaphthalene-2-carboxylic acid with an appropriate amine. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus trichloride in a solvent like chlorobenzene under microwave irradiation . This method ensures high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups, leading to a variety of substituted derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics
Wirkmechanismus
The biological activity of 3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity is linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The compound’s anti-tuberculosis action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall .
Vergleich Mit ähnlichen Verbindungen
When compared to other naphthalene carboxamide derivatives, 3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide stands out due to its unique structural features and enhanced biological activity. Similar compounds include:
3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide: Known for its high activity against Staphylococcus aureus.
3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide: Exhibits significant activity against Mycobacterium kansasii.
N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxynaphthalene-2-carboxamide: Shows potent activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis.
Eigenschaften
CAS-Nummer |
304455-22-9 |
|---|---|
Molekularformel |
C21H18N2O2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H18N2O2/c1-15(11-12-16-7-3-2-4-8-16)22-23-21(25)19-13-17-9-5-6-10-18(17)14-20(19)24/h2-14,24H,1H3,(H,23,25) |
InChI-Schlüssel |
KXVNURGUEJQKHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12566088.png)
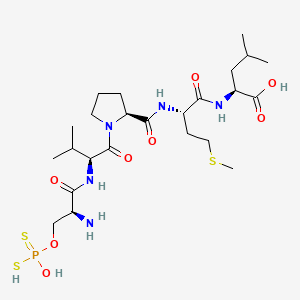
![3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate](/img/structure/B12566108.png)
![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)

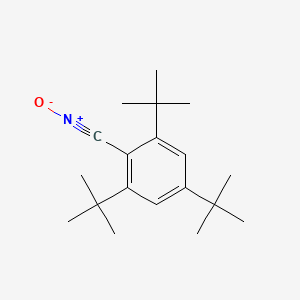

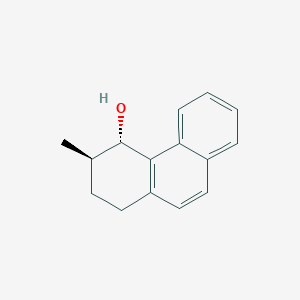
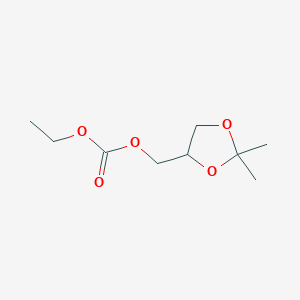
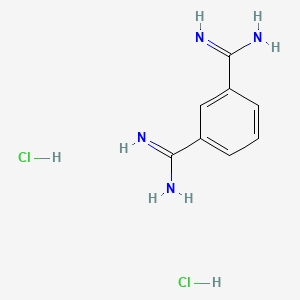
![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)

